methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is an organic compound that features a morpholine ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyrrole derivatives.
Scientific Research Applications
Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrrol-1-yl)benzoate: Lacks the morpholine ring, which may result in different biological activities.
2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is unique due to the presence of both morpholine and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and a pyrrole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H16N2O3
- Molecular Weight : Approximately 272.30 g/mol
The presence of both the morpholino and pyrrole rings contributes to its solubility and potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Biochemical Pathways
The specific biochemical pathways influenced by this compound remain largely unexplored. However, studies indicate that compounds with similar structures exhibit activity against bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria.
Inhibition Studies
Recent research has demonstrated that derivatives of this compound can inhibit bacterial DNA gyrase with low nanomolar IC50 values. For instance, compounds with substituted morpholines have shown dual inhibition against both DNA gyrase and topoisomerase IV, indicating their potential as effective antibacterial agents .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial effects:
Compound Type | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Type I | Staphylococcus aureus | <0.25 |
Type I | Escherichia coli | 1–4 |
Type I | Pseudomonas aeruginosa | 1–8 |
Type II | Enterobacter cloacae | 16 |
These results suggest that modifications to the morpholine or pyrrole components can enhance antibacterial efficacy .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for anticancer activity. Preliminary studies have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on optimizing the biological activity of this compound through structural modifications:
- Optimization of Antibacterial Activity : Research indicated that modifying the pyrrole substituents could enhance binding affinity to bacterial targets while improving solubility .
- Cytotoxicity Assessments : In vitro assays revealed that some derivatives exhibit low cytotoxicity towards human liver cells, suggesting a favorable therapeutic index .
- Dual Mechanism of Action : Compounds derived from this compound have shown promise in dual inhibition mechanisms, potentially leading to broader-spectrum antibacterial activity .
Properties
CAS No. |
259544-82-6 |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C16H18N2O3/c1-20-16(19)14-12-13(17-6-2-3-7-17)4-5-15(14)18-8-10-21-11-9-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
NVPZYWKHECCTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3 |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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